



# Application Notes and Protocols for Kinetic Modeling of [11C]GSK215083 PET Data

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Compound of Interest		
Compound Name:	GSK215083	
Cat. No.:	B15579285	Get Quote

Audience: Researchers, scientists, and drug development professionals.

Introduction:

[11C]GSK215083 is a positron emission tomography (PET) radioligand utilized for imaging the serotonin 6 (5-HT6) receptor in the brain.[1] This imaging tool is valuable for assessing the involvement of the 5-HT6 receptor in various disease pathophysiologies and for aiding in the development of novel drugs targeting this receptor.[1] Notably, [11C]GSK215083 also demonstrates affinity for the 5-HT2A receptor, a characteristic that can be leveraged to study the occupancy of both receptor types.[2][3][4] This document provides detailed application notes and protocols for the kinetic modeling of [11C]GSK215083 PET data.

## I. Quantitative Data Summary

The kinetic analysis of [11C]GSK215083 uptake in the human brain has been thoroughly investigated to determine the most suitable modeling approaches.[2][3][4] The choice of model depends on the availability of an arterial input function.

Table 1: Recommended Kinetic Models for [11C]GSK215083 PET Data Analysis[2][3][4]



Condition	Recommended Model	Description
Arterial Blood Input Available	Multilinear Model (MA2)	A robust method that provides reliable estimates of kinetic parameters.[2][3][4]
No Arterial Blood Input	Full Tissue Reference Method (FRTM)	A suitable alternative when an arterial input function cannot be obtained, using a reference region with negligible specific binding.[2][3][4]

The cerebellum is often considered a suitable reference region for modeling [11C]**GSK215083**PET data due to the low concentration of both 5-HT6 and 5-HT2A receptors.[5]

[11C]**GSK215083** has been instrumental in determining the receptor occupancy of novel therapeutic agents, such as the 5-HT6 antagonist SB742457.

Table 2: 5-HT2A Receptor Occupancy by SB742457 in the Cortex Measured with [11C]GSK215083 PET[2][3]

SB742457 Dose	Mean 5-HT2A Receptor Occupancy (± SD)
3 mg/day	24% ± 6%
15 mg/day	35% ± 4%
35 mg/day	58% ± 19%

Studies have shown that repeated administration of SB742457 at doses of 3, 15, and 35 mg/day leads to saturation of the 5-HT6 receptors.[2][3][4]

In non-human primates, the volume of distribution (VT) of [11C]**GSK215083** varies across brain regions, consistent with the known distribution of 5-HT6 receptors.

Table 3: Regional Volume of Distribution (VT) of [11C]GSK215083 in Non-Human Primates (Baseline Scan)[5]



Brain Region	Approximate VT (mL/cm³)
Putamen	~25
Cerebellum	~15

## **II. Experimental Protocols**

This section outlines the detailed methodologies for key experiments involving the kinetic modeling of [11C]**GSK215083** PET data.

Protocol 1: [11C]GSK215083 PET Imaging in Human Subjects

- 1. Subject Preparation:
- Subjects should provide written informed consent after a thorough explanation of the procedures.[4]
- A physical examination, electrocardiogram, and vital signs should be recorded at screening and follow-up.[6]
- An intravenous cannula should be placed in an antecubital vein for radiotracer administration.
- For studies requiring an arterial input function, a cannula should be placed in the contralateral radial artery for blood sampling.[6]
- 2. Radiotracer Administration:
- [11C]GSK215083 is administered as an intravenous bolus.
- 3. PET Data Acquisition:
- PET scans are typically acquired for 90-120 minutes.[6]
- Dynamic data should be acquired in 3D mode.[6]
- A typical framing scheme consists of multiple frames of increasing duration (e.g., 4 x 15s, 2 x 1 min, 4 x 2 min, 2 x 5 min, 7 x 10 min).
- Attenuation correction should be performed using a transmission scan.[6]
- 4. Arterial Blood Sampling (if applicable):



- Arterial blood samples are collected throughout the scan to measure the concentration of the radiotracer in plasma.
- 5. Data Reconstruction and Analysis:
- Emission data should be corrected for decay, attenuation, randoms, scatter, and dead time. [6]
- Images are typically reconstructed using filtered backprojection.
- Time-activity curves (TACs) are generated for various regions of interest (ROIs).
- Kinetic modeling is performed on the TACs using either the MA2 model with an arterial input function or the FRTM with a reference region (cerebellum).[2][3][4]

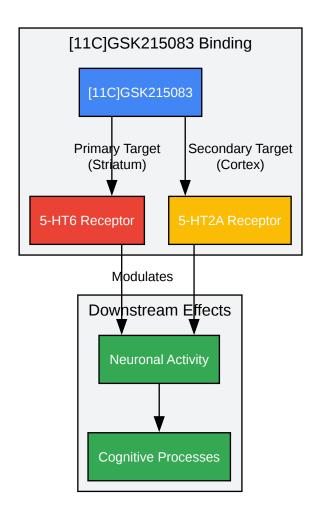
#### Protocol 2: Receptor Occupancy Study

- 1. Study Design:
- A baseline PET scan is performed before the administration of the therapeutic agent.
- The therapeutic agent is administered at various doses.
- Follow-up PET scans are conducted at each dose level to measure receptor occupancy.
- 2. Data Analysis:
- The binding potential (BPND) is calculated for each ROI at baseline and after drug administration.
- Receptor occupancy (Occ) is calculated using the following formula:
- Occ (%) = 100 \* (BPND baseline BPND drug) / BPND baseline

### **III. Visualizations**

Diagram 1: [11C]GSK215083 Signaling Pathway Context



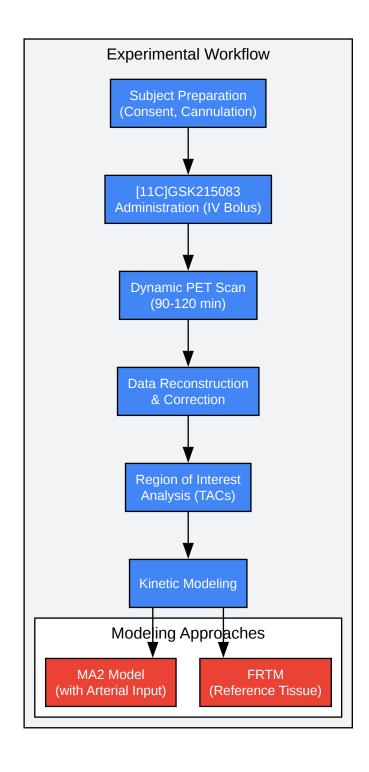


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Caption: Binding of [11C] GSK215083 to 5-HT6 and 5-HT2A receptors.

Diagram 2: Experimental Workflow for [11C]GSK215083 PET Kinetic Modeling





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Caption: Workflow for kinetic modeling of [11C]GSK215083 PET data.



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- To cite this document: BenchChem. [Application Notes and Protocols for Kinetic Modeling of [11C]GSK215083 PET Data]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15579285#kinetic-modeling-of-11c-gsk215083-pet-data]

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